molecular formula C12H12FN B12440703 2-(2-Fluoronaphthalen-1-yl)ethanamine

2-(2-Fluoronaphthalen-1-yl)ethanamine

Cat. No.: B12440703
M. Wt: 189.23 g/mol
InChI Key: MYDYYGQUCIHATR-UHFFFAOYSA-N
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Description

2-(2-Fluoronaphthalen-1-yl)ethanamine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom on the naphthalene ring and an ethanamine group attached to the second carbon of the naphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoronaphthalen-1-yl)ethanamine typically involves the reaction of 2-fluoronaphthalene with ethylamine under specific conditions. One common method is the nucleophilic substitution reaction where 2-fluoronaphthalene is treated with ethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoronaphthalen-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce more saturated amine derivatives .

Scientific Research Applications

2-(2-Fluoronaphthalen-1-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoronaphthalen-1-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoronaphthalen-1-yl)ethanamine is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs .

Properties

Molecular Formula

C12H12FN

Molecular Weight

189.23 g/mol

IUPAC Name

2-(2-fluoronaphthalen-1-yl)ethanamine

InChI

InChI=1S/C12H12FN/c13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14/h1-6H,7-8,14H2

InChI Key

MYDYYGQUCIHATR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CCN)F

Origin of Product

United States

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